molecular formula C11H13NO3 B8341876 6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one

6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one

Cat. No.: B8341876
M. Wt: 207.23 g/mol
InChI Key: AKBAPNXZAACHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxymethyl-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6-(hydroxymethyl)-2,2-dimethyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO3/c1-11(2)10(14)12-8-5-7(6-13)3-4-9(8)15-11/h3-5,13H,6H2,1-2H3,(H,12,14)

InChI Key

AKBAPNXZAACHRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 75.60 g of methyl 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate in 2700 ml of anhydrous tetrahydrofuran is cooled to −40° C. 858 ml of diisobutylaluminium hydride solution (1M in toluene) are added dropwise at −45-−40° C. The reaction mixture is subsequently stirred at −40° C. for a further 2 hours and finally warmed slowly to −20° C. The reaction mixture is poured onto 360 ml of 32% HCl. The phases are separated and the organic phase is washed with 1000 ml of 1M aqueous sodium potassium tartrate solution. The combined aqueous phases are re-extracted with 1000 ml of tetrahydrofuran and the combined organic phases are dried over sodium sulphate and concentrated by evaporation. The residue is taken up in 500 ml of tert-butyl methyl ether and the suspension is stirred at 45° C. over 1 hour. The title compound is obtained as a beige solid by filtration. Rt=2.69.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
858 mL
Type
reactant
Reaction Step Two
Name
Quantity
360 mL
Type
reactant
Reaction Step Three

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